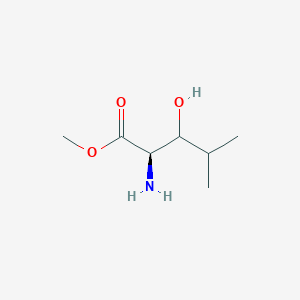
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is a compound that belongs to the family of alpha-amino acids. It is also known as L-Norvaline and is commonly used in scientific research. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is not fully understood. However, it is believed to work by inhibiting the activity of arginase, an enzyme that is involved in the breakdown of arginine. This leads to an increase in the levels of arginine, which has been shown to have neuroprotective effects.
Biochemische Und Physiologische Effekte
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of nitric oxide, a molecule that is involved in the regulation of blood flow and the immune system. It has also been shown to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate in lab experiments is its neuroprotective effects. This makes it a useful compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new synthesis methods for this compound, which can help to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate can be synthesized through the condensation of 2-methylbutyraldehyde with glycine. The resulting product is then treated with methyl iodide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can help in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
177770-10-4 |
|---|---|
Produktname |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)5(8)7(10)11-3/h4-6,9H,8H2,1-3H3/t5-,6?/m1/s1 |
InChI-Schlüssel |
JBBDHJYLWWJVKS-LWOQYNTDSA-N |
Isomerische SMILES |
CC(C)C([C@H](C(=O)OC)N)O |
SMILES |
CC(C)C(C(C(=O)OC)N)O |
Kanonische SMILES |
CC(C)C(C(C(=O)OC)N)O |
Synonyme |
D-Leucine, 3-hydroxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



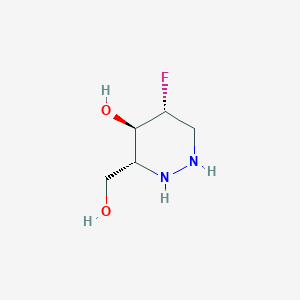
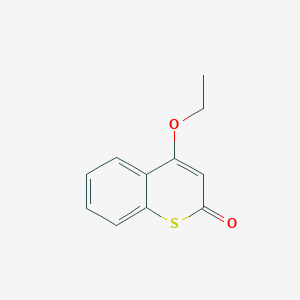

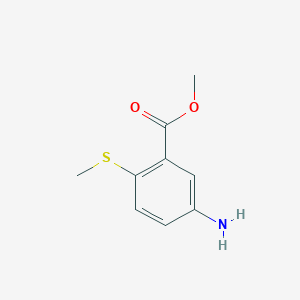
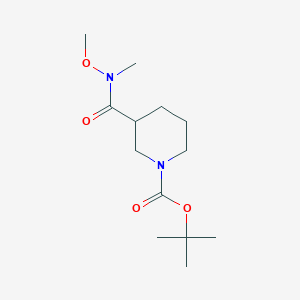
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
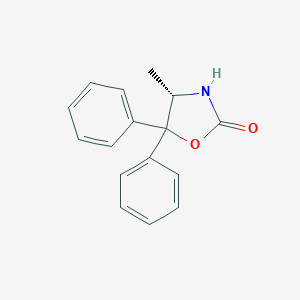
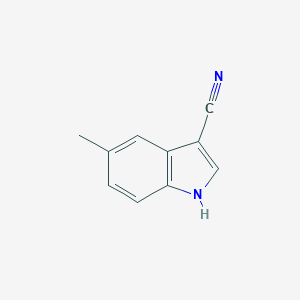
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

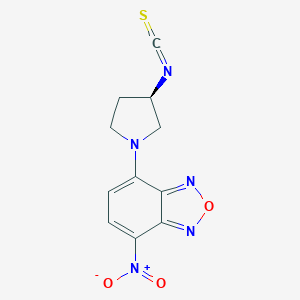
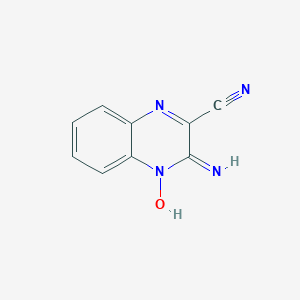
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)